3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
“3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is a chemical compound with the CAS Number: 91495-63-5 . It has a molecular weight of 190.24 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 3-methoxy-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one . The InChI Code is 1S/C12H14O2/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8H,2-4,7H2,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point of 52-55°C . It is a powder in physical form .Scientific Research Applications
Synthesis and Pharmacological Importance
The core structure of 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is closely related to compounds like 6H-Benzo[c]chromen-6-ones, which are significant in the synthesis of secondary metabolites with considerable pharmacological importance. Due to their limited natural quantities, synthetic procedures for these compounds have been developed, including Suzuki coupling reactions and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), showcasing their importance in medicinal chemistry and drug development (Mazimba, 2016).
Antimicrobial Applications
Benzofuran derivatives, which share structural similarities with 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, have been identified as having a broad range of biological and pharmacological applications. They have emerged as pharmacophores in the design of new antimicrobial agents, showcasing their utility in addressing antibiotic resistance and in the development of new therapeutic agents (Hiremathad et al., 2015).
Bioactivities and Pharmacological Properties
Osthole, a compound structurally related to 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, demonstrates multiple pharmacological actions including neuroprotective, immunomodulatory, anticancer, and antimicrobial activities. The wide array of biological activities associated with such compounds underlines their potential as multi-target alternative medicines and highlights the importance of their structural features in drug discovery (Zhang et al., 2015).
Anticorrosive Properties
Quinoline derivatives, related to the core structure of 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, are recognized for their anticorrosive materials applications. Their effectiveness against metallic corrosion due to their ability to form stable chelating complexes highlights their potential in the development of new materials and coatings, further underlining the versatility of such compounds in industrial applications (Verma et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-10-7-6-9-4-2-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRMNNQXGGHSQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCCC2=O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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